Galbacin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

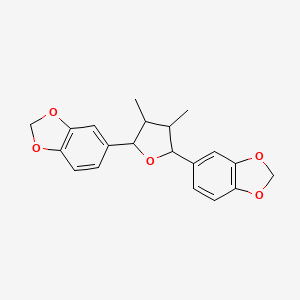

Galbacin, also known as (-)-Galbacin, is a substance with the unique ingredient identifier 51RT426L5S . It has a molecular formula of C20H20O5 . This compound is a natural triterpene compound derived from Galbanum resin, which is extracted from various species of Ferula plants.

Synthesis Analysis

The synthesis of this compound involves an early-stage modified Kowalski one-carbon homologation reaction. This reaction is used to construct the central γ-butyrolactone framework with the two necessary β, γ-vicinal stereogenic centers . The two common chiral γ-butyrolactone intermediates were designed to be capable of assembling five different optically active tetrahydrofuran lignans from commercially available materials in a concise and effective divergent manner in five to eight steps .

Molecular Structure Analysis

The molecular structure of this compound is complex. It involves a central γ-butyrolactone framework with two necessary β, γ-vicinal stereogenic centers . The structure is designed to be capable of assembling five different optically active tetrahydrofuran lignans .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are detailed in the divergent syntheses of (-)-chicanine, (+)-fragransin A2, (+)-galbelgin, (+)-talaumidin, and (+)-galbacin . An early-stage modified Kowalski one-carbon homologation reaction is utilized to construct the central γ-butyrolactone framework with the two necessary β, γ-vicinal stereogenic centers .

Physical And Chemical Properties Analysis

This compound has a molecular formula of C20H20O5 and a mono-isotopic mass of 340.131073 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 460.6±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 69.4±3.0 kJ/mol and a flash point of 190.1±28.6 °C .

Scientific Research Applications

Emerging Applications of Bacteriocins

Bacteriocins like galbacin are traditionally used as food preservatives, but recent research has broadened their potential applications. Studies suggest their development into next-generation antibiotics, novel carrier molecules in delivery systems, and potential treatment options for cancer. Bacteriocins' ability to regulate quorum sensing opens up new applications in human health beyond their use in food preservation (Chikindas et al., 2018).

Bacteriocins in Food Preservation and Health

Bacteriocins are naturally occurring antimicrobial proteins that have applications both in food preservation and health. Their use in food microbiology as natural antimicrobials provides a safe alternative for food preservation, and their role in innate immunity of foodstuffs helps control bacterial species in food. The increasing research in bacteriocins' biochemical and genetic properties opens up new possibilities for their use in pharmaceuticals as well (Cleveland et al., 2001).

Bacteriocins in Cancer Therapy

Innovations in cancer therapy have explored the use of bacteriocins as a potential therapeutic option. The idea is to increase the selective toxicity of antitumor agents by expressing bacteriocin-related enzymes that convert non-toxic prodrugs into toxic products, enhancing the effectiveness of cancer treatments (Farquhar et al., 2002).

Antimicrobial Peptides in Innate Immunity

Gallinacins, related to bacteriocins, serve as antimicrobial peptides and play significant roles in innate immunity. Studies have shown their involvement in various physiological responses and suggest their potential in treating infections and enhancing innate immune responses (Yoshimura et al., 2006).

Antibiotics and Drug Resistance

Bacteriocins' role in addressing drug resistance has been a focus of recent research. They offer an alternative to traditional antibiotics, especially in treating infections caused by drug-resistant strains of bacteria. This potential makes bacteriocins a significant area of study in the ongoing battle against antibiotic resistance (Yang et al., 2014).

Safety and Hazards

The safety data sheet for Galbacin recommends using personal protective equipment, avoiding dust formation, and ensuring adequate ventilation . In case of inhalation, it is advised to move the victim into fresh air and give oxygen if breathing is difficult . If the substance comes into contact with the skin, it is recommended to take off contaminated clothing immediately and wash off with soap and plenty of water .

Mechanism of Action

Target of Action

Galbacin is a type of lignan , a class of compounds that have significant biological roles in plants, including protection against herbivores and microbes

Mode of Action

Lignans, in general, are known to interact with various biological targets and exert their effects through a variety of mechanisms . They can bind to certain receptors, modulate enzyme activities, or interfere with signal transduction pathways . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Lignans are known to influence a broad spectrum of biochemical pathways . They can affect the synthesis and metabolism of various biomolecules, modulate signal transduction pathways, and influence cellular processes such as proliferation, differentiation, and apoptosis

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy . Factors such as the compound’s solubility, stability, permeability, and metabolic stability can influence its absorption and distribution within the body . The metabolism and excretion of the compound can also affect its duration of action and potential for toxicity

Properties

IUPAC Name |

5-[5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-11-12(2)20(14-4-6-16-18(8-14)24-10-22-16)25-19(11)13-3-5-15-17(7-13)23-9-21-15/h3-8,11-12,19-20H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUXQRHAJWXPGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Galbacin and where is it found?

A1: this compound is a naturally occurring lignan, a type of polyphenol found in various plants. It has been isolated from the bark of Machilus thunbergii [, ], the leaves of Machilus japonica [], and the herb Saururus chinensis [], among other species [, , ].

Q2: What is the molecular formula and weight of this compound?

A2: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they describe its structure as a 2,5-diaryl-3,4-dimethyltetrahydrofuran lignan [, ]. Based on this information, its molecular formula can be deduced as C20H22O4 and its molecular weight as 326.39 g/mol.

Q3: What are the reported biological activities of this compound?

A3: this compound has demonstrated several biological activities, including:

- Anti-complementary activity: It inhibits the human complement system, a part of the immune system [].

- Immunosuppressive activity: It suppresses mitogen-induced proliferation of human lymphocytes [].

- Anti-cancer activity: While it shows limited activity against some cancer cell lines [], it exhibits potent inhibitory activity against phospholipase Cγ1 (PLCγ1), an enzyme involved in cancer cell proliferation [, ].

- Hepatoprotective activity: It protects cultured rat hepatocytes from CCl4-induced injury [].

- Antioxidant activity: It exhibits antioxidant properties in vitro [].

Q4: What is the mechanism of action for this compound's anti-cancer activity?

A4: Research suggests that this compound inhibits the enzyme phospholipase Cγ1 (PLCγ1) [, ]. This enzyme plays a crucial role in signal transduction pathways involved in cell growth, proliferation, and differentiation. By inhibiting PLCγ1, this compound disrupts these pathways, potentially leading to its anti-cancer effects.

Q5: Does the structure of this compound influence its activity?

A5: Studies on related lignans suggest that the benzene ring with the methylene dioxy group in this compound is essential for its inhibitory activity against PLCγ1 []. Furthermore, the stereochemistry of the tetrahydrofuran ring in this compound and related compounds influences their biological activities [].

Q6: Has this compound been used in the synthesis of other compounds?

A6: Yes, this compound has been synthesized as a target compound in studies exploring new synthetic methodologies [, , , ]. These studies utilized this compound as a model compound to demonstrate the efficiency and stereoselectivity of their developed synthetic strategies.

Q7: What are the limitations of current research on this compound?

A7: Current research on this compound is primarily limited to in vitro studies and some preliminary in vivo work. Further research is needed to:

Q8: Are there any known analytical methods for detecting and quantifying this compound?

A8: While the provided abstracts do not detail specific analytical methods for this compound, they mention techniques like spectroscopy (NMR, MS) for structural elucidation and HPLC for isolation and purification [, , , , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2400625.png)

![(Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide](/img/structure/B2400627.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2400629.png)

![1-[4,6-Bis(trifluoromethyl)pyridine-2-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2400644.png)